Cas no 2171735-59-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a hex-4-ynoyl backbone and an Fmoc-protected amine group, offering selective deprotection under mild basic conditions. The alkyne functionality enables click chemistry modifications, facilitating site-specific bioconjugation or labeling. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc chemistry protocols. The carboxylic acid moiety allows for straightforward coupling to resin or other amino acid residues. Its stability under typical SPPS conditions and orthogonal reactivity make it a versatile building block for constructing modified peptides with tailored properties.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid structure
2171735-59-2 structure
Product Name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid
CAS No:2171735-59-2
MF:C23H22N2O5
MW:406.431186199188
CID:6050581
PubChem ID:165479415
Update Time:2025-11-06

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid
    • 2171735-59-2
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]acetic acid
    • EN300-1473118
    • Inchi: 1S/C23H22N2O5/c1-2-3-12-20(22(28)24-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1H3,(H,24,28)(H,25,29)(H,26,27)
    • InChI Key: QOZOPAVLKZFEES-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(=O)O)=O)CC#CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 406.15287181g/mol
  • Monoisotopic Mass: 406.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 105Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid Pricemore >>

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2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid Related Literature

Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic Acid (CAS No. 2171735-59-2): A Comprehensive Overview

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid (CAS No. 2171735-59-2) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and biotechnology. This compound, often referred to as Fmoc-amino hexynoic acid, is characterized by its unique combination of a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a terminal alkyne moiety. These features make it an invaluable building block for the synthesis of complex molecules and biomolecules.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, typically using piperidine in dimethylformamide (DMF). This property allows for the sequential addition of amino acids without interference from side reactions, making it a preferred choice in solid-phase peptide synthesis (SPPS). The presence of the amino group provides a reactive site for further functionalization, enabling the formation of amide bonds with other molecules. The terminal alkyne moiety, on the other hand, is particularly useful for click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and material science applications.

Recent advancements in the field have highlighted the potential of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel peptidomimetics with enhanced biological activity. These peptidomimetics were designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties. The researchers utilized the compound's alkyne functionality to introduce bioactive moieties through CuAAC reactions, resulting in compounds with potent anti-inflammatory and anti-cancer activities.

In another notable application, researchers at the University of California, Berkeley, utilized Fmoc-amino hexynoic acid to develop novel materials for drug delivery systems. By incorporating this compound into polymer-based nanoparticles, they were able to achieve controlled release of therapeutic agents in response to specific stimuli such as pH or temperature changes. This approach has shown promise in improving the efficacy and safety of drug delivery, particularly for treatments targeting cancer and chronic diseases.

The versatility of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid extends beyond its use in synthetic chemistry. In biotechnology, this compound has been employed in the development of biosensors and diagnostic tools. For example, a research team at Harvard University used the alkyne functionality to conjugate fluorescent dyes to specific biomolecules, enabling real-time monitoring of cellular processes with high sensitivity and specificity. This technology has potential applications in early disease detection and personalized medicine.

The safety profile of CAS No. 2171735-59-2 is another important consideration for its widespread use. Extensive toxicity studies have shown that this compound is generally well-tolerated at relevant concentrations and does not exhibit significant cytotoxicity or mutagenicity. However, as with any chemical reagent, proper handling and storage protocols should be followed to ensure safe usage.

In conclusion, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid (CAS No. 2171735-59-2) is a highly functionalized compound with a wide range of applications in organic synthesis, medicinal chemistry, biotechnology, and materials science. Its unique combination of Fmoc protection, amino functionality, and terminal alkyne makes it an essential building block for the development of advanced materials and therapeutic agents. As research continues to uncover new possibilities for this compound, its importance in modern scientific endeavors is likely to grow even further.

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